1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
Description
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene (CAS: 1909309-77-8, molecular weight: 286.29 g/mol) is a fluorinated aromatic compound characterized by three distinct functional groups: a benzylsulfanyl (C₆H₅CH₂S-) substituent, a fluorine atom at the ortho position, and a trifluoromethyl (-CF₃) group at the para position. This structural combination confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
The benzylsulfanyl group contributes moderate electron-donating effects via sulfur’s lone pairs, while the fluorine and trifluoromethyl groups are strongly electron-withdrawing. This polarity gradient enhances reactivity in regioselective substitutions and cross-coupling reactions.
Properties
IUPAC Name |
1-benzylsulfanyl-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4S/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECFHLBLUOUSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the benzylsulfanyl group to a fluorinated benzene derivative. One common method is the nucleophilic substitution reaction where a benzylsulfanyl anion reacts with a 2-fluoro-4-(trifluoromethyl)benzene derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Nucleophilic Substitution: The benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nucleophilic Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Compounds with different substituents replacing the benzylsulfanyl group.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Scientific Research Applications
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Ether vs. Sulfanyl Derivatives
- 1-(Benzyloxy)-2-fluoro-4-(trifluoromethyl)benzene (CAS: 1044067-80-2): Replacing the benzylsulfanyl group with a benzyloxy (-OCH₂C₆H₅) group reduces nucleophilicity due to oxygen’s higher electronegativity.
Halogenated Analogs
- 2-Fluoro-4-(trifluoromethyl)bromobenzene (CAS: 239087-07-1): The bromine atom at the para position acts as a superior leaving group, enabling efficient nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. In contrast, the benzylsulfanyl group in the target compound is less labile but serves as a directing group in electrophilic substitutions .
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene : The trifluoromethoxy (-OCF₃) group further deactivates the ring, reducing reactivity in SNAr compared to the benzylsulfanyl variant .
Sulfonyl and Nitro Derivatives
- 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene : The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, directing electrophiles to meta positions. This contrasts with the benzylsulfanyl group, which mildly activates ortho/para positions .
- 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene (CAS: 364-48-7): The nitro (-NO₂) group exacerbates ring deactivation, rendering this compound inert in many substitution reactions. This limits its utility compared to the more reactive benzylsulfanyl derivative .
Biological Activity
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene, also known by its CAS number 1909309-77-8, is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a benzylsulfanyl group, a fluorine atom at the ortho position, and a trifluoromethyl group at the para position. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3S |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1909309-77-8 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that structurally related compounds can inhibit the growth of various cancer cell lines. One notable study demonstrated that a related compound inhibited pancreatic cancer cell growth with an IC50 value of approximately 0.58 μM, suggesting potential for further exploration in therapeutic applications against cancer .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets within the cell. The trifluoromethyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with intracellular targets, potentially affecting signaling pathways involved in cell proliferation and apoptosis.
Toxicological Profile
Initial toxicological evaluations indicate that compounds with similar structures may exhibit low toxicity at therapeutic doses but could present risks at higher concentrations. In animal studies, adverse effects were noted primarily at elevated doses, including potential carcinogenic effects observed in long-term exposure studies .
Case Studies
- In Vivo Studies : In a study involving repeated oral dosing in rats, significant changes were observed in liver and kidney function at high doses (≥50 mg/kg), indicating the need for careful dosing regimens in potential therapeutic applications .
- In Vitro Studies : A series of in vitro assays demonstrated that related compounds could induce cytotoxicity in various cancer cell lines, supporting their potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
